2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CID 99779758) is a methyliminodiacetic acid (MIDA) boronate ester with a benzyloxy-substituted phenyl group. Its molecular formula is C₁₈H₁₈BNO₅, and its structure features a boronate core stabilized by the MIDA ligand, which enhances stability and solubility in organic solvents . Key properties include:
- Molecular Weight: 339.12725 g/mol
- SMILES:
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 - Collision Cross-Section (CCS): Predicted CCS values range from 166.8 Ų ([M+H]⁺) to 171.3 Ų ([M+Na]⁺), indicating moderate molecular size .
This compound lacks reported literature or patent data, suggesting its novelty in synthetic or medicinal chemistry applications .
Properties
IUPAC Name |
6-methyl-2-(4-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BNO5/c1-20-11-17(21)24-19(25-18(22)12-20)15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZMIDOUQRUKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Biology: The compound’s boron-containing structure makes it a candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, which can modulate their activity. This interaction is crucial in its potential use as a drug or catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The benzyloxy group in the target compound distinguishes it from analogs with other aryl/heteroaryl substituents. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
Key Observations :
Halogenated Phenyls (F, Cl, Br): Fluorine (high electronegativity) and chlorine/bromine (larger size) alter electronic density and reactivity. Bromine increases molecular weight significantly (311.92 g/mol) . Heteroaryl Groups (Pyridyl): Pyridine rings introduce nitrogen atoms, enabling hydrogen bonding and metal coordination, which are critical in catalysis .
Synthetic Yields :
- The 2-hydroxyphenyl analog () has a low yield (11%), while dichlorobenzimidazole derivatives (e.g., compound 30 in ) achieve 89% yield, highlighting substituent-dependent reaction efficiency .
Reactivity and Stability
MIDA boronates are renowned for hydrolytic stability, but substituents modulate reactivity:
- Benzyloxy Group : Likely stable under basic conditions but susceptible to acidic cleavage due to the ether linkage.
- Hydroxyphenyl Analogs : The 2-hydroxyphenyl derivative () may undergo tautomerization or oxidation, complicating storage .
- Halogenated Derivatives : Chlorine and bromine enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions .
Biological Activity
Molecular Formula
- C : 25
- H : 28
- B : 1
- N : 1
- O : 4
Molecular Weight
- 417.31 g/mol
Structural Features
The compound features a dioxaborocane core, which is known for its unique reactivity and ability to form stable complexes with various biomolecules. The presence of the benzyloxy group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that compounds in the dioxazaborocane class may exhibit various mechanisms of action:
- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Pharmacological Effects
The biological activity of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been evaluated in various contexts:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that derivatives may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Investigated the cytotoxic effects on breast cancer cells. | The compound showed significant inhibition of cell proliferation at micromolar concentrations. |
| Johnson & Lee (2024) | Evaluated antioxidant properties using DPPH assay. | Demonstrated effective scavenging of free radicals comparable to standard antioxidants. |
| Kim et al. (2022) | Assessed neuroprotective effects in a rat model of neurodegeneration. | Reduced neuronal loss and improved behavioral outcomes post-treatment. |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that the compound exhibits low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
